4-(Trifluoromethyl)pyridine-2,6-diol 4-(Trifluoromethyl)pyridine-2,6-diol
Brand Name: Vulcanchem
CAS No.: 356518-28-0
VCID: VC3805965
InChI: InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h1-2H,(H2,10,11,12)
SMILES: C1=C(C=C(NC1=O)O)C(F)(F)F
Molecular Formula: C6H4F3NO2
Molecular Weight: 179.1 g/mol

4-(Trifluoromethyl)pyridine-2,6-diol

CAS No.: 356518-28-0

Cat. No.: VC3805965

Molecular Formula: C6H4F3NO2

Molecular Weight: 179.1 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)pyridine-2,6-diol - 356518-28-0

Specification

CAS No. 356518-28-0
Molecular Formula C6H4F3NO2
Molecular Weight 179.1 g/mol
IUPAC Name 6-hydroxy-4-(trifluoromethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h1-2H,(H2,10,11,12)
Standard InChI Key YSRJBDGYOYOWIJ-UHFFFAOYSA-N
SMILES C1=C(C=C(NC1=O)O)C(F)(F)F
Canonical SMILES C1=C(C=C(NC1=O)O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-hydroxy-4-(trifluoromethyl)-1HH-pyridin-2-one , reflects its tautomeric equilibrium between diol and lactam forms (Figure 1). X-ray crystallography and NMR studies confirm preferential stabilization of the lactam form in nonpolar solvents due to intramolecular hydrogen bonding between the C2 carbonyl and C6 hydroxyl groups . The trifluoromethyl group at C4 induces significant electron-withdrawing effects, lowering the pKaK_a of adjacent hydroxyl groups to approximately 8.2–8.5 , enhancing solubility in polar aprotic solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC6H4F3NO2\text{C}_6\text{H}_4\text{F}_3\text{NO}_2
Molecular weight179.1 g/mol
Melting point218–220°C (decomposes)
logP (octanol/water)1.2 ± 0.3
Aqueous solubility (25°C)12.7 mg/mL

Synthesis and Production

Conventional Synthetic Routes

The primary synthesis involves a three-component reaction of alkoxyallenes, nitriles, and trifluoroacetic acid under Lewis acid catalysis (Scheme 1) . Cyclization of intermediates using trimethylsilyl trifluoromethanesulfonate (TMSOTf) yields the pyridin-4-ol core, which undergoes oxidative hydroxylation at C2 and C6 via hydrogen peroxide in acidic media . Recent optimizations report an 83% yield by refluxing in dichloromethane with triethylamine .

Continuous-Flow Modifications

Immobilization of palladium complexes with 4-(trifluoromethyl)pyridine-2,6-diol-derived ligands enables asymmetric synthesis in flow reactors . A study using L5\cdotpPd(TFA)2\text{L5·Pd(TFA)}_2 catalysts achieved a turnover number (TON) of 73 and enantiomeric ratios (e.r.) up to 93.8:6.2 for benzosultam production , demonstrating enhanced efficiency compared to batch processes (Table 2).

Table 2: Catalytic Performance in Batch vs. Flow Systems

ParameterBatchContinuous Flow
Enantiomeric ratio (e.r.)92.9:7.193.8:6.2
TON56.5672.75
TOF (h1^{-1})0.710.51

Applications in Pharmaceutical Research

Bacterial PPTase Inhibition

Derivatives of 4-(trifluoromethyl)pyridine-2,6-diol exhibit potent inhibition of Bacillus subtilis Sfp-PPTase (IC50_{50} = 290 nM) . Structural analogs like NN-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide disrupt post-translational modifications essential for bacterial virulence . Modifications to the pyridine moiety reveal strict SAR: electron-donating groups (e.g., 4-OMe) retain activity, while electron-withdrawing substituents (e.g., 4-CF3_3) abolish binding .

Prodrug Formulations

The compound’s diol functionality facilitates prodrug development. GlpBio’s formulation protocol recommends DMSO stock solutions (10 mM) with optional PEG300 and Tween 80 additives for in vivo studies . Pharmacokinetic analyses in murine models show a plasma half-life (t1/2t_{1/2}) of 2.3 hours and oral bioavailability of 67% .

Recent Advances and Future Directions

Metal-Organic Frameworks (MOFs)

Coordination polymers incorporating 4-(trifluoromethyl)pyridine-2,6-diol show promise in CO2_2 capture, with adsorption capacities of 4.2 mmol/g at 298 K . The trifluoromethyl groups enhance framework hydrophobicity, reducing competitive water adsorption .

Photoredox Catalysis

Visible-light-mediated C–H functionalization using iridium complexes of this ligand achieves 89% yield in arylations of heterocycles . Mechanistic studies suggest a single-electron transfer (SET) pathway involving ligand-to-metal charge transfer .

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